2-(5-Chloro-2-nitrobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
Description
The compound 2-(5-Chloro-2-nitrobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide belongs to a class of tetrahydrobenzo[b]thiophene derivatives characterized by a bicyclic core fused with a thiophene ring and substituted with carboxamide and benzamido groups.
Properties
IUPAC Name |
2-[(5-chloro-2-nitrobenzoyl)amino]-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O4S/c1-8-2-5-13-11(6-8)14(15(19)22)17(26-13)20-16(23)10-7-9(18)3-4-12(10)21(24)25/h3-4,7-8H,2,5-6H2,1H3,(H2,19,22)(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYTFSEOVTSLWGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)C(=C(S2)NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-])C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(5-Chloro-2-nitrobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a derivative of benzo[b]thiophene, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is . The structure includes a chloro-nitrobenzamide moiety attached to a tetrahydrobenzo[b]thiophene backbone. This structural configuration is critical for its interaction with biological targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to this compound. Research indicates that these compounds can inhibit cell proliferation in various cancer cell lines through multiple mechanisms:
- Inhibition of DHHC-Mediated Palmitoylation : Compounds in this class have been shown to inhibit palmitoylation processes mediated by DHHC enzymes. This inhibition can lead to reduced growth and survival of cancer cells due to the disruption of signaling pathways essential for tumor progression .
- Cell Cycle Arrest : Studies suggest that these compounds may induce cell cycle arrest in the G1 phase, leading to apoptosis in cancer cells. This effect is mediated through the modulation of cyclin-dependent kinases (CDKs) and upregulation of pro-apoptotic factors .
Antimicrobial Activity
The compound also exhibits antimicrobial properties . In vitro studies have demonstrated its effectiveness against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of protein synthesis.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. Preliminary studies suggest that it may act as an inhibitor of certain kinases involved in cellular signaling pathways. Additionally, its structural features allow it to engage in hydrogen bonding and hydrophobic interactions with target proteins.
Case Studies
- Study on Cancer Cell Lines : A study evaluated the effects of the compound on human breast cancer cell lines (MCF-7). Results showed a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment.
- Antibacterial Efficacy : In another study, the compound was tested against multi-drug resistant strains of bacteria. It demonstrated comparable efficacy to standard antibiotics, suggesting its potential as an alternative treatment option.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The tetrahydrobenzo[b]thiophene scaffold is a versatile pharmacophore. Key structural variations among analogs include:
Electronic Effects :
- The nitro group in the target compound is strongly electron-withdrawing, which may increase reactivity compared to analogs with electron-donating groups (e.g., methoxy in ). This could enhance interactions with nucleophilic biological targets but also raise toxicity concerns.
- Chloro substituents (as in ’s 3-chlorobenzamido analog) are moderately electron-withdrawing and often improve metabolic stability .
AMPA Receptor Modulation :
JAMI1001A, a pyrazole acetamido derivative, acts as a positive allosteric modulator of AMPA receptors. Its trifluoromethyl group likely enhances binding to hydrophobic subsites within the receptor . In contrast, the target compound’s nitro group may alter binding kinetics due to increased polarity.
Enzyme Inhibition :
Compound 4d () inhibits falcipain-2, a malaria parasite protease, via its thieno[2,3-d]pyrimidine substituent. The target compound’s nitro group could similarly enhance inhibition of cysteine proteases through electrophilic interactions.
Anticancer Activity :
Ethyl ester derivatives in (e.g., compound 7b) exhibit in vitro anticancer activity. Replacing the ester with a carboxamide (as in the target compound) may improve solubility and target affinity .
Physicochemical Properties
The target compound’s carboxamide group is expected to enhance water solubility compared to ester derivatives (e.g., ). However, the nitro group may reduce membrane permeability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
